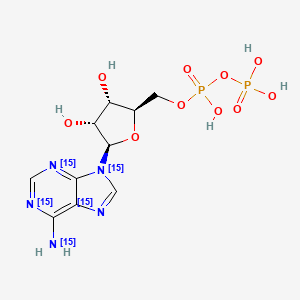

Adenosine 5'-Diphosphate-15N5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H15N5O10P2 |

|---|---|

Molecular Weight |

432.17 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1 |

InChI Key |

XTWYTFMLZFPYCI-URSNMGFWSA-N |

Isomeric SMILES |

C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Significance of Adenosine 5 Diphosphate As a Fundamental Metabolite in Cellular Bioenergetics and Signaling Pathways

Adenosine (B11128) 5'-diphosphate (ADP) is a pivotal organic compound essential for the flow of energy in living cells. wikipedia.org It is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups. numberanalytics.com ADP's central role lies in its relationship with adenosine triphosphate (ATP), the primary energy currency of the cell. numberanalytics.com

The conversion between ATP and ADP is the cornerstone of cellular energy transfer. creative-proteomics.com When a cell requires energy for processes like muscle contraction, nerve impulse transmission, or biosynthesis, ATP is hydrolyzed, breaking a high-energy phosphate bond and releasing energy. testbook.comgenscript.com This reaction produces ADP and an inorganic phosphate. genscript.com Conversely, through processes like cellular respiration and photosynthesis, energy from nutrients or light is used to re-phosphorylate ADP back into ATP, thus storing energy for future use. wikipedia.orgtestbook.com This continuous ATP-ADP cycle is fundamental to maintaining cellular homeostasis. fiveable.me

Beyond its role in bioenergetics, ADP is a crucial signaling molecule. testbook.com It can bind to specific purinergic receptors on the surface of cells, such as P2Y receptors, to initiate a variety of cellular responses. numberanalytics.com These signaling cascades are involved in processes like platelet activation, which is critical for blood clotting, as well as inflammation and cell proliferation. testbook.comnumberanalytics.com The concentration ratio of ATP to ADP also serves as a key indicator of the cell's energy status, regulating metabolic pathways to ensure energy supply meets demand. creative-proteomics.comfiveable.me

Rationale for Isotopic Labeling with Nitrogen 15 in Nucleotides for Advanced Research

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes to trace their path through a reaction or a biological system. wikipedia.org Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. vaia.com While chemically identical to the more common ¹⁴N, its greater mass allows it to be distinguished using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsilantes.com

The rationale for using ¹⁵N labeling in nucleotides like ADP is multifaceted:

Tracing Metabolic Pathways: By introducing ¹⁵N-labeled compounds into a biological system, researchers can follow the nitrogen atoms as they are incorporated into various biomolecules. alfa-chemistry.com This allows for the detailed study of metabolic networks, such as nucleotide synthesis and amino acid metabolism. alfa-chemistry.comrsc.org

Structural Biology: In structural biology, particularly for NMR studies of proteins and nucleic acids, ¹⁵N labeling is essential. alfa-chemistry.com It helps in determining the three-dimensional structures of these macromolecules and investigating their dynamic processes and interactions with other molecules, such as ligands. alfa-chemistry.comnih.gov

Quantitative Proteomics: In proteomics, ¹⁵N metabolic labeling allows for the accurate comparison of protein abundance between different samples. plos.orgnih.gov By growing cells in a medium containing a ¹⁵N-labeled nitrogen source, all proteins become labeled. These can then be mixed with unlabeled proteins from a control group and analyzed by mass spectrometry to quantify differences in protein expression. plos.org

Enhanced Spectral Resolution: In NMR spectroscopy, the use of ¹⁵N (and ¹³C) labeling can lead to less crowded and more resolved spectra, which is particularly beneficial for studying large and complex biomolecules like RNA. nih.gov

Overview of Research Paradigms Enabled by Adenosine 5 Diphosphate 15n5

Methodologies for the Chemical Synthesis of Adenosine 5'-Diphosphate-15N5

The generation of ADP-15N5 primarily involves the strategic introduction of five 15N atoms into the adenine (B156593) nucleobase of the adenosine diphosphate (B83284) molecule. This is typically achieved through either chemical phosphorylation of a pre-labeled precursor or through enzymatic synthesis routes that can offer high specificity and yield. vulcanchem.comnih.gov

The foundational step in producing ADP-15N5 is the synthesis of its fully labeled precursor, Adenosine-15N5. The synthesis of 15N-labeled adenine, the core of the precursor, can be accomplished in multiple steps starting from inexpensive and readily available 15N sources such as 15N-ammonium chloride (¹⁵NH₄Cl) and sodium nitrite-15N (Na¹⁵NO₂). researchgate.net This fully labeled adenine is then incorporated into the ribose sugar backbone to form Adenosine-15N5.

Once the labeled Adenosine-15N5 precursor is obtained, the principal synthetic route is chemical phosphorylation to convert the nucleoside into a nucleotide diphosphate. vulcanchem.com This process involves the sequential addition of phosphate (B84403) groups to the 5' hydroxyl group of the ribose sugar. Derivatization techniques may be employed during synthesis to protect other reactive groups on the molecule, ensuring that phosphorylation occurs only at the desired position and preventing unwanted side reactions. nih.gov

An alternative and often more efficient approach is enzymatic synthesis. While detailed enzymatic pathways for ADP-15N5 are not extensively published, general methods for producing labeled nucleotides have been developed. nih.govoup.com These chemoenzymatic strategies can combine chemically synthesized, isotopically labeled precursors with a series of enzymatic reactions in a one-pot synthesis. acs.org This method can significantly improve yields and simplify purification compared to purely chemical routes by minimizing side reactions and leveraging the high specificity of enzymes. nih.gov

Optimizing the synthesis of ADP-15N5 focuses on maximizing the final product yield and ensuring the highest possible isotopic enrichment. The efficiency of isotopic incorporation is critical, as incomplete labeling can compromise the accuracy of experiments where ADP-15N5 is used as an internal standard or tracer. nih.gov Commercial preparations of the Adenosine-15N5 precursor often achieve an isotopic purity of at least 98 atom % 15N. vulcanchem.comsigmaaldrich.com

Assessment and Verification of Isotopic Purity and Enrichment in this compound

Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of the final ADP-15N5 product. This is typically accomplished through a combination of chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of nucleotide products like ADP-15N5. jenabioscience.com This technique separates the target compound from any unlabeled counterparts, reaction byproducts, or other impurities. By comparing the retention time of the synthesized product to a known standard of unlabeled ADP, its identity can be confirmed. The area under the peak in the chromatogram allows for the quantification of purity. Commercial sources often specify a chemical purity of ≥95% as determined by HPLC. sigmaaldrich.comjenabioscience.com Different HPLC methods, such as ion-pairing reversed-phase chromatography, can be optimized for the specific analysis of nucleotides. biorxiv.org

Mass spectrometry (MS) is the definitive technique for verifying the isotopic enrichment and confirming the molecular weight of ADP-15N5. nih.gov The incorporation of five 15N atoms in place of the natural abundance 14N atoms results in a predictable increase in molecular weight.

The expected mass shift for ADP-15N5 is M+5 compared to the unlabeled compound. sigmaaldrich.com High-resolution mass spectrometry can precisely measure this mass difference, confirming successful labeling. The isotopic purity, typically specified as ≥98 atom % 15N, is determined by analyzing the relative intensities of the mass peaks corresponding to the fully labeled molecule versus any partially labeled or unlabeled species. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.gov In this technique, the isolated ADP-15N5 molecule is fragmented, and the resulting fragmentation pattern is analyzed. This pattern is then compared to that of an unlabeled ADP standard. A consistent fragmentation pattern, with the appropriate mass shifts for the nitrogen-containing fragments, provides unambiguous confirmation of the compound's structure and the location of the isotopic labels. nih.gov

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅¹⁵N₅O₁₀P₂ | lgcstandards.com |

| Molecular Weight | 432.168 g/mol | lgcstandards.com |

| Accurate Mass | 432.015 | lgcstandards.com |

| Form | Solid / Powder | sigmaaldrich.comjenabioscience.com |

| Color | White to off-white | jenabioscience.com |

Table 2: Quality and Purity Specifications for this compound

| Specification | Method | Value | Source |

| Chemical Purity | HPLC | ≥ 95% | sigmaaldrich.comjenabioscience.com |

| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % ¹⁵N | sigmaaldrich.com |

| Mass Shift | Mass Spectrometry | M+5 | sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for this compound Studies

NMR spectroscopy is a versatile technique for probing the structure, dynamics, and interactions of molecules at an atomic level. openmedscience.com The incorporation of ¹⁵N isotopes into ADP significantly enhances the utility of NMR for studying nucleotides and their complexes.

¹⁵N NMR in Structural Characterization of Nucleotides

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within a molecule. researchgate.net In the case of adenosine derivatives, the chemical shifts of the five nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6 amino group) are sensitive to structural modifications, protonation events, and intermolecular interactions. acs.orgu-szeged.huresearchgate.net The use of ¹⁵N₅-ADP allows for the unambiguous assignment of nitrogen resonances in NMR spectra. acs.orgnih.gov

Quantum-mechanical calculations of ¹⁵N chemical shielding tensors, in conjunction with experimental data from solid-state NMR, have been used to determine the orientation of the principal axes of the tensors and to evaluate the effects of intermolecular interactions on the chemical shifts of nucleic acid bases. acs.orgacs.org These studies provide a detailed picture of the electronic structure and hydrogen-bonding capabilities of the adenine moiety.

Table 1: Representative ¹⁵N NMR Chemical Shifts for Adenosine Derivatives

| Nitrogen Atom | Chemical Shift Range (ppm) | Influencing Factors |

| N1 | ~230-240 | Protonation, base pairing |

| N3 | ~210-220 | Changes in conjugation, structural modifications |

| N7 | ~230-240 | Metal ion coordination, glycosyl transfer |

| N9 | ~160-170 | Substitution at this position |

| N6 (amino) | ~70-80 | Hydrogen bonding, derivatization |

Note: Chemical shifts are reported relative to a reference standard and can vary based on solvent, pH, and temperature. The data presented are illustrative ranges based on published literature.

Utilization of this compound in Multi-dimensional NMR for Molecular Interactions

The true power of ¹⁵N₅-ADP is realized in multi-dimensional NMR experiments designed to study the interactions between ADP and other biomolecules, such as proteins and nucleic acids. openmedscience.comfoxchase.org By labeling ADP with ¹⁵N, researchers can selectively observe the nucleotide's signals and how they are perturbed upon binding to a partner molecule.

Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate the ¹⁵N nuclei with neighboring ¹H or ¹³C atoms, providing detailed information about the binding interface. semanticscholar.org For instance, changes in the chemical shifts or line broadening of specific ¹⁵N signals in ¹⁵N₅-ADP upon the addition of a protein can identify the parts of the adenine base involved in the interaction. bohrium.complos.org

In studies of motor proteins, DNP-enhanced solid-state NMR has been used to detect interactions between the protein and nucleotides like ADP. ethz.ch Polarization transfer experiments from the ³¹P of the nucleotide to the ¹³C and ¹⁵N of a uniformly labeled protein allow for the identification of specific amino acid residues involved in nucleotide binding. ethz.chacs.org Similarly, NMR has been instrumental in characterizing the conformational changes in helicases and ATPases upon ADP binding. nih.govembopress.org

Dynamics and Conformational Analysis of this compound in Solution

NMR spectroscopy is uniquely suited to characterize the dynamic processes and conformational changes of molecules in solution over a wide range of timescales. scispace.com The conformation of ADP, including the sugar pucker of the ribose ring and the orientation of the adenine base relative to the sugar (the glycosidic bond torsion angle), can be influenced by its environment and binding state. nih.govacs.org

While direct studies focusing solely on the dynamics of isolated ¹⁵N₅-ADP are not extensively detailed in the provided context, the principles of using NMR to study nucleotide conformation are well-established. acs.org For example, NMR studies have revealed that the binding of ADP can induce significant conformational changes in proteins, and conversely, the protein environment can select for specific conformations of the bound nucleotide. bohrium.complos.orgnih.gov The use of ¹⁵N₅-ADP in such studies would provide more precise constraints on the conformation and dynamics of the adenine moiety within the binding pocket.

Mass Spectrometry-Based Quantitation and Profiling with this compound

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of molecules based on their mass-to-charge ratio. biocrates.comnih.gov The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in MS-based metabolomics. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleotide Metabolomics

LC-MS/MS is a powerful platform for metabolic profiling, allowing for the separation and detection of a wide range of metabolites, including nucleotides, from complex biological samples. nih.govnih.govfrontiersin.org This technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. wellcomeopenresearch.org Various LC methods, including ion-pairing reversed-phase HPLC, have been developed to achieve good retention and resolution of highly polar nucleotides like ADP. acs.org

Metabolomic studies using LC-MS have been applied to map the metabolic landscape of various biological systems and to identify metabolic vulnerabilities in diseases like cancer. nih.govnih.gov These approaches enable the comprehensive analysis of central carbon, amino acid, and nucleotide metabolism. wellcomeopenresearch.org

This compound as an Internal Standard in Quantitative Assays

The primary application of ¹⁵N₅-ADP in mass spectrometry is as an internal standard for the accurate quantification of endogenous ADP. eurisotop.com In stable isotope dilution (SID) methods, a known amount of the labeled standard (¹⁵N₅-ADP) is added to a biological sample at the beginning of the sample preparation process. nih.govnih.gov

Because the labeled standard is chemically identical to the unlabeled analyte (endogenous ADP), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. nih.govnih.gov By measuring the ratio of the signal from the unlabeled ADP to the labeled ¹⁵N₅-ADP, a highly accurate and precise quantification of the endogenous ADP concentration can be achieved. acs.orgbevital.noresearchgate.netjfda-online.com This approach corrects for variations that can occur during sample processing and analysis, which is crucial for obtaining reliable biological insights. nih.gov

This quantitative method has been successfully used to measure ADP levels in various biological matrices, including tissues and cell lines. acs.orgbiorxiv.org The specificity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. acs.orgresearchgate.net

High-Resolution Mass Spectrometry for Isotopic Tracing

High-resolution mass spectrometry (HRMS) stands as a powerful analytical technique for isotopic tracing studies. Its ability to distinguish between minute mass differences makes it ideal for resolving isotopologues—molecules that differ only in their isotopic composition. When this compound is introduced into a biological system, the five nitrogen atoms in the adenine base are the heavier ¹⁵N isotope. As this labeled ADP participates in various enzymatic reactions, the ¹⁵N atoms are incorporated into downstream metabolites. HRMS can then accurately measure the mass-to-charge ratio of these metabolites, allowing for the identification and quantification of the labeled species.

This approach provides a dynamic view of metabolic pathways. For instance, in studies of purine (B94841) metabolism, ¹⁵N-labeled precursors can be used to trace the synthesis and turnover of nucleotides. researchgate.net By monitoring the rate of incorporation of ¹⁵N into molecules like adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), researchers can quantify the flux through the de novo purine biosynthesis pathway. researchgate.net

A key application of this methodology is in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. medchemexpress.comcreative-proteomics.com Stable isotope tracing with compounds like 15N5-ADP is a cornerstone of MFA. medchemexpress.com By measuring the isotopic enrichment in various metabolites over time, a comprehensive map of cellular metabolic activity can be constructed. This has been instrumental in understanding metabolic reprogramming in various physiological and pathological states.

Table 1: Illustrative Research Findings using ¹⁵N Isotopic Tracing with High-Resolution Mass Spectrometry

| Research Focus | Key Finding | Reference Compound(s) | Analytical Method |

| Purine Metabolism Dynamics | Increased rate of de novo purine biosynthesis in response to purine depletion. | [¹⁵N]glycine | LC-MS/MS |

| Cellular Energy Homeostasis | Quantification of ATP, ADP, and AMP levels in various biological samples. | AMP¹⁵N₅ | LC-MS/MS |

| Nucleotide Metabolism | Tracing the incorporation of nitrogen from labeled precursors into the nucleotide pool. | L-Glutamine (amine-¹⁵N) | Mass Spectrometry |

This table is for illustrative purposes and synthesizes findings from related research areas to demonstrate the application of the technique.

Integration of Isotopic Tracers in Combined Analytical Platforms

The utility of this compound and other isotopic tracers is significantly enhanced when integrated into combined or multi-modal analytical platforms. This often involves coupling liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS). LC separates the complex mixture of metabolites from a biological sample before they are introduced into the mass spectrometer. This separation reduces ion suppression and allows for more accurate identification and quantification of individual compounds.

In a typical workflow, a biological system is cultured with a ¹⁵N-labeled substrate. After a set period, metabolites are extracted and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass transitions corresponding to the unlabeled and ¹⁵N-labeled metabolites of interest. For example, in a study quantifying purine nucleotides, a ¹⁵N₅-labeled AMP was used as an internal standard to accurately measure the concentrations of endogenous AMP, ADP, and ATP. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative metabolomics as it accounts for variations in sample preparation and instrument response. eurisotop.com

Furthermore, combining isotopic tracing with other "omics" technologies, such as genomics and proteomics, provides a more holistic understanding of cellular regulation. For example, changes in metabolic fluxes determined by ¹⁵N tracing can be correlated with changes in gene expression or protein abundance, revealing the regulatory mechanisms that control metabolic pathways.

The development of sophisticated data analysis software is also crucial for interpreting the large and complex datasets generated by these combined platforms. These tools help to identify labeled metabolites, calculate isotopic enrichment, and perform metabolic flux modeling. The integration of experimental data with computational models allows for a systems-level understanding of metabolism.

Table 2: Components of an Integrated Analytical Platform for Isotopic Tracing

| Component | Function | Example |

| Isotopic Tracer | To introduce a mass shift for tracking metabolic pathways. | This compound |

| Separation Technique | To resolve complex mixtures of metabolites prior to detection. | Liquid Chromatography (LC) |

| Detection Technique | To identify and quantify metabolites based on their mass-to-charge ratio. | High-Resolution Tandem Mass Spectrometry (MS/MS) |

| Data Analysis Software | To process raw data, identify labeled species, and perform flux calculations. | Specialized metabolomics software packages |

Applications of Adenosine 5 Diphosphate 15n5 in Unraveling Complex Biological Systems

Metabolic Flux Analysis (MFA) Using Adenosine (B11128) 5'-Diphosphate-15N5

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com The use of stable isotopes like ¹⁵N is integral to MFA, enabling researchers to track the flow of atoms through metabolic pathways. creative-proteomics.com ¹⁵N₅-ADP, with its five nitrogen atoms isotopically labeled, provides a distinct mass signature that can be tracked using mass spectrometry, allowing for a detailed analysis of nucleotide metabolism. creative-proteomics.comspringernature.com

Elucidation of ATP/ADP Cycling and Energy Metabolism Pathways

The continuous interconversion of adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) is fundamental to cellular energy transfer. wikipedia.orgbiologyonline.com ATP, often called the cell's energy currency, releases energy when it is hydrolyzed to ADP. creative-proteomics.comcreative-proteomics.com Conversely, energy from processes like cellular respiration is used to phosphorylate ADP back to ATP. wikipedia.orgcreative-proteomics.com

The introduction of ¹⁵N₅-ADP into cellular systems allows for the direct measurement of the rates of ATP synthesis and consumption. By monitoring the incorporation of the ¹⁵N label into the ATP pool, researchers can quantify the flux through key energy-generating pathways such as oxidative phosphorylation and glycolysis. wikipedia.orgbioblast.at This provides a dynamic view of cellular bioenergetics that is not achievable by simply measuring static metabolite concentrations.

Key Research Findings:

| Pathway | Observation | Implication |

| Oxidative Phosphorylation | Tracking the conversion of ¹⁵N₅-ADP to ¹⁵N₅-ATP in mitochondria. | Quantifies the rate of ATP production coupled to the electron transport chain. bioblast.at |

| Glycolysis | Monitoring the utilization of ¹⁵N₅-ADP during substrate-level phosphorylation. | Determines the contribution of glycolysis to the overall energy budget of the cell. wikipedia.org |

| ATP Turnover | Measuring the rate of disappearance of ¹⁵N₅-ATP and reappearance as ¹⁵N₅-ADP. | Provides a direct measure of the overall energy expenditure of the cell. biologyonline.comyoutube.com |

Tracing Nucleotide Interconversions and Salvage Pathways

Nucleotides are in a constant state of flux, being synthesized, salvaged, and interconverted to meet the cell's demands for DNA and RNA synthesis, signaling, and energy metabolism. oup.comfiveable.me Salvage pathways are particularly crucial as they recycle bases and nucleosides from the degradation of nucleic acids, conserving energy and resources. wikipedia.org

Using ¹⁵N₅-ADP as a tracer, scientists can follow the nitrogen atoms as they are incorporated into other nucleotides. For instance, the nitrogen atoms from the adenine (B156593) base of ¹⁵N₅-ADP can be transferred to guanine (B1146940) nucleotides through a series of enzymatic reactions. By analyzing the mass isotopomer distribution of various nucleotides, the relative contributions of de novo synthesis versus salvage pathways can be determined. wikipedia.orgescholarship.org This is critical for understanding how cells maintain their nucleotide pools under different physiological conditions. fiveable.me

Research Highlights in Nucleotide Interconversion:

| Process | Tracer | Analytical Technique | Finding |

| Purine (B94841) Salvage | ¹⁵N₅-Adenosine | LC-MS/MS | Demonstrates the incorporation of labeled adenine into the cellular adenylate pool, rescuing ATP levels under stress. researchgate.net |

| Nucleotide Synthesis | ¹³C, ¹⁵N-labeled precursors | Mass Spectrometry, NMR | Defines the flow of atoms through intersecting pathways of nucleotide biosynthesis. oup.comuky.edu |

| T Cell Metabolism | [α-¹⁵N]glutamine | NTFD analysis | Shows elevated utilization of glutamine-derived nitrogen for adenine biosynthesis in activated T cells. researchgate.net |

Investigation of Anabolism and Catabolism of Adenine Nucleotides

The balance between the synthesis (anabolism) and breakdown (catabolism) of adenine nucleotides is tightly regulated to maintain cellular homeostasis. uky.edu Stable isotope tracing with compounds like ¹⁵N₅-ADP provides a means to quantify the rates of these opposing processes simultaneously.

By introducing ¹⁵N₅-ADP, researchers can monitor its conversion to ¹⁵N₅-ATP (anabolism) and its degradation to ¹⁵N₅-AMP and subsequently to ¹⁵N₅-adenosine and other breakdown products (catabolism). This approach has been instrumental in understanding how metabolic pathways are rewired in various diseases, including cancer, where nucleotide metabolism is often dysregulated to support rapid cell proliferation. creative-proteomics.com The ability to trace the fate of the nitrogen atoms from ¹⁵N₅-ADP provides a detailed picture of the metabolic reprogramming that occurs in pathological states.

Enzymatic Reaction Mechanism Elucidation with Adenosine 5'-Diphosphate-15N5

Isotopically labeled substrates are invaluable for probing the mechanisms of enzyme-catalyzed reactions. ¹⁵N₅-ADP, in this context, serves as a powerful probe for enzymes that bind or process ADP.

Studies on ATPases and ATP Synthases Kinetics

ATPases and ATP synthases are enzymes that catalyze the hydrolysis and synthesis of ATP, respectively, and are central to cellular energy conversion. wikipedia.orgmdpi.com The kinetics of these enzymes, including their affinity for substrates and the rates of their reactions, can be meticulously studied using ¹⁵N₅-ADP.

In studies of ATP synthase, ¹⁵N₅-ADP can be used to measure the rate of ATP synthesis under various conditions. By monitoring the formation of ¹⁵N₅-ATP, researchers can determine kinetic parameters such as the Michaelis constant (Km) for ADP and the maximum reaction velocity (Vmax). nih.govaps.org This information is crucial for understanding how the activity of ATP synthase is regulated. Similarly, in studies of ATPases, the binding and release of ¹⁵N₅-ADP can be monitored to understand the catalytic cycle of these enzymes. nih.gov

Table of Kinetic Parameters Determined Using Labeled Nucleotides:

| Enzyme | Labeled Substrate | Parameter Determined | Significance |

| F₁-ATPase | ATP/ADP | Asymmetric kinetics between ATP synthesis and hydrolysis | Reveals a rotation-assisted mechanism for enhancing substrate binding during ATP synthesis. aps.org |

| Mitochondrial ATPase | ADP | Inhibition kinetics | Characterizes the high-affinity inhibitory binding site for ADP. nih.gov |

| Chloroplast ATP Synthase | ADP | pH dependence of kinetic parameters | Elucidates the coupling of proton flux to ATP synthesis. nih.gov |

Characterization of ADP-Dependent Enzyme Activities

Many enzymes utilize ADP as a substrate or an allosteric regulator. The use of ¹⁵N₅-ADP allows for the unambiguous tracking of the fate of ADP in these reactions. For example, in the study of ADP-dependent kinases, which transfer a phosphate (B84403) group from a donor molecule to ADP to form ATP, ¹⁵N₅-ADP can be used to follow the reaction and quantify the enzyme's activity. frontiersin.org

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed in conjunction with ¹⁵N-labeled substrates to probe the structural and electronic environment of the nitrogen atoms within the enzyme's active site upon binding. researchgate.netnih.gov This provides detailed insights into the enzyme-substrate interactions that are critical for catalysis and specificity. nih.gov

Isotopic Labeling for Kinetic Isotope Effect Analysis in Enzyme Catalysis

The substitution of ¹⁴N with ¹⁵N in ADP creates a molecule with a slightly greater mass, which can influence the rates of enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insights into the reaction mechanisms of enzymes that utilize ADP as a substrate or regulator. nih.gov By measuring the differences in reaction rates between the unlabeled and the ¹⁵N-labeled ADP, researchers can deduce information about the transition state of the reaction, including bond formations and breakages. ethz.ch

For instance, in the study of kinases, enzymes that transfer a phosphate group from ATP to a substrate, the resulting ADP molecule is a product. Analyzing the KIE of the reverse reaction, the synthesis of ATP from ADP and a phosphorylated substrate, using ¹⁵N₅-ADP can help to elucidate the nature of the transition state for phosphoryl transfer. nih.gov Studies on enzymes like carbamyl phosphate synthetase have utilized ¹⁵N isotope effects to probe the formation of tetrahedral intermediates during glutamine hydrolysis, a key step in its catalytic cycle. acs.org Similarly, investigations into ATP phosphoribosyltransferase have employed KIEs to characterize the dissociative nature of its transition state. nih.gov

The magnitude of the observed KIE can indicate whether the bond to the nitrogen atom is being altered in the rate-determining step of the reaction. A significant KIE suggests that the chemical environment of the adenine ring is changing during this critical phase. This level of detail is crucial for understanding the fundamental chemistry of enzyme catalysis and for the design of specific enzyme inhibitors. nih.govunl.edu

Investigation of Protein-Nucleotide Interactions via Adenosine 5'-Diphosphate-¹⁵N₅

The precise interaction between proteins and nucleotides is fundamental to a myriad of cellular processes. Adenosine 5'-diphosphate-¹⁵N₅ serves as a powerful probe in nuclear magnetic resonance (NMR) spectroscopy to map these interactions at an atomic level. researchgate.net

Ligand Binding Studies with Purinergic Receptors

Purinergic receptors are a class of membrane proteins that are activated by extracellular nucleotides like ADP and ATP, playing crucial roles in processes ranging from platelet aggregation to neurotransmission. caymanchem.com Understanding how ADP binds to these receptors is key to developing drugs that can modulate their activity.

The use of ¹⁵N₅-ADP in NMR studies allows for the direct observation of the nucleotide's binding to the receptor. Changes in the NMR signals of the ¹⁵N atoms upon binding provide information about the specific parts of the adenine base that are interacting with the receptor's binding pocket. For example, recent structural studies have provided high-resolution views of ADP bound to purinergic receptors, revealing the key amino acid residues involved in the interaction. rcsb.org While direct NMR studies on the full receptors can be challenging due to their size and membrane-bound nature, studies on isolated receptor domains or related soluble proteins can provide valuable insights. The preparation of washed platelets, which express purinergic receptors, has been used to study ADP responsiveness, though challenges remain in maintaining receptor function. nih.gov

Analysis of Nucleotide-Binding Domains in Proteins

Many proteins contain specific domains, known as nucleotide-binding domains (NBDs), that are responsible for binding ADP and ATP. These domains are often part of larger protein complexes, such as ABC transporters and molecular chaperones. scholaris.ca The incorporation of ¹⁵N₅-ADP in NMR experiments allows for detailed structural and dynamic analysis of these domains.

For example, NMR studies on the NBDs of the multidrug-resistance-associated protein 1 (MRP1) have utilized ¹⁵N-labeling to characterize the folded state of the domain and to identify key residues, like Trp653, that are crucial for the interaction with ATP and ADP. nih.gov Similarly, research on the E. coli clamp loader complex has employed ¹⁵N labeling to assign NMR resonances of a truncated subunit that binds nucleotides, paving the way for detailed studies of conformational changes induced by nucleotide binding. nih.gov Solid-state NMR spectroscopy has also been used to probe the interaction between ¹⁵N-labeled ADP and the ABC transporter MsbA, providing insights into the conformational changes that occur during the transport cycle. portlandpress.com

| Protein/System | Technique | Key Finding with ¹⁵N-ADP |

|---|---|---|

| Multidrug-resistance-associated protein 1 (MRP1) NBD1 | NMR Spectroscopy | Confirmed the folded state of the domain and identified Trp653 as a key residue in ATP/ADP interaction. nih.gov |

| E. coli Clamp Loader Complex (γ subunit) | NMR Spectroscopy | Enabled nearly complete resonance assignment, providing a model system for studying nucleotide-induced conformational changes. nih.gov |

| MsbA (ABC Transporter) | Solid-State NMR | Probed interactions between bound ¹⁵N-ADP and surrounding residues, revealing conformational changes during the catalytic cycle. portlandpress.com |

| Hsc70 Nucleotide Binding Domain | NMR Spectroscopy | Assigned backbone and methyl group resonances in the ADP-bound state, crucial for understanding its chaperone activity. researchgate.net |

Conformational Changes Induced by Adenosine 5'-Diphosphate-¹⁵N₅ Binding

The binding of ADP to a protein often induces significant conformational changes that are essential for the protein's function. The use of ¹⁵N₅-ADP in conjunction with techniques like NMR and electron paramagnetic resonance (EPR) spectroscopy can help to characterize these changes.

In studies of the molecular chaperone Hsp90, researchers have used ¹⁵N₅-labeled ATP (which is hydrolyzed to ADP) and EPR techniques to identify two distinct closed conformations of the chaperone in its ATP- and ADP-bound states. nih.govresearchgate.net These findings are critical for understanding the conformational cycle that drives Hsp90's activity. Similarly, NMR studies on the nucleotide-binding domain of Na,K-ATPase have shown that the binding of ATP and ADP induces conformational changes in the hinge region that connects the N-domain to the rest of the protein. universiteitleiden.nl These subtle structural shifts, revealed through the use of isotopic labeling, are fundamental to the protein's ion-pumping mechanism.

Contributions to Understanding Cellular Signal Transduction Pathways

Cellular signal transduction is the process by which cells receive and respond to external stimuli. ADP plays a critical role as a signaling molecule, particularly in the context of receptor-mediated events. caymanchem.com

Role of ADP in Receptor-Mediated Signaling Events

The interaction of ADP with its receptors on the cell surface initiates a cascade of intracellular signaling events. nih.gov For instance, the binding of ADP to P2Y receptors on platelets is a key step in blood clotting. nih.gov While direct studies using ¹⁵N₅-ADP to trace the entire signaling cascade in living cells are complex, the isotopic label provides a powerful tool for dissecting individual steps of the pathway in vitro.

By using ¹⁵N₅-ADP in combination with purified components of the signaling pathway, such as the receptor and its downstream G-proteins, researchers can use NMR to monitor the specific interactions and conformational changes that occur upon ADP binding. This can help to elucidate how the signal is transmitted from the receptor to its intracellular partners. For example, understanding how ADP binding to a P2Y receptor leads to the activation of G-proteins is a key area of research where ¹⁵N₅-ADP can provide valuable structural and dynamic information. nih.gov While not directly using ¹⁵N₅-ADP, studies on septin 9 have shown its role in actin-dependent, receptor-mediated signaling pathways, highlighting the complexity of these networks. fu-berlin.de

Adenosine 5'-diphosphate-¹⁵N₅ is a versatile and powerful tool that has significantly advanced our understanding of complex biological systems. From elucidating the intricate mechanisms of enzyme catalysis through kinetic isotope effects to providing atomic-level details of protein-nucleotide interactions and conformational changes, this stable isotope-labeled molecule has proven indispensable. As analytical techniques continue to improve in sensitivity and resolution, the applications of Adenosine 5'-diphosphate-¹⁵N₅ are poised to expand, promising further breakthroughs in our quest to unravel the molecular underpinnings of life.

Interplay with Other Nucleotides and Secondary Messengers

The stable isotope-labeled compound this compound (ADP-15N5) serves as a powerful tool in metabolic research to delineate the intricate interplay between ADP and other key signaling molecules. The five nitrogen atoms (15N) in the adenine base act as a tracer, allowing scientists to distinguish exogenously supplied or newly synthesized molecules from the pre-existing endogenous pool using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

ADP exists in a dynamic equilibrium with adenosine triphosphate (ATP) and adenosine monophosphate (AMP), a relationship central to cellular energy homeostasis. wikipedia.org The phosphorylation of ADP to form ATP, catalyzed by ATP synthases, is the primary mechanism of energy storage, while the dephosphorylation of ATP by ATPases releases energy for metabolic processes, yielding ADP. wikipedia.orgmpbio.com Using 15N-labeled adenosine or its nucleotide derivatives, researchers can trace the flux through these pathways. For instance, studies have utilized [15N5]-adenosine to track its conversion and incorporation into various nucleotide pools, revealing the dynamics of the purine salvage pathway. embopress.org

Beyond its intracellular role in energy metabolism, ADP is a critical extracellular signaling molecule in a process known as purinergic signaling. nih.govnih.gov Upon release from cells, ADP acts as an agonist for a family of P2Y G protein-coupled receptors, notably P2Y1, P2Y12, and P2X1. mpbio.comnih.gov The activation of these receptors on blood platelets, for example, is a key event in initiating and amplifying platelet aggregation and blood coagulation. wikipedia.orgnih.gov ADP-15N5 can be used to specifically track the binding and downstream signaling of these receptors without interference from endogenous ADP.

The signaling activity of ADP is tightly regulated by ectonucleotidases, enzymes on the outer cell surface that hydrolyze ATP and ADP. mdpi.comresearchgate.net These enzymes break down ADP into AMP and subsequently into adenosine. Adenosine then acts on a different set of purinergic receptors (P1 receptors), often mediating opposing, anti-inflammatory effects. frontiersin.org Isotopic labeling helps to quantify the rate of ADP degradation and its conversion to adenosine, providing insights into the balance between pro-aggregatory ADP signaling and anti-aggregatory adenosine signaling. mdpi.comfrontiersin.org Research using 15N5-labeled ATP has demonstrated the utility of this approach in distinguishing nucleotide-protein interactions from other nitrogen sources within a biological system. pnas.org

The table below summarizes key interactions of ADP that can be investigated using its 15N5-labeled form.

| Interacting Molecule | Interaction Type | Biological Significance | Research Application of ADP-15N5 |

| ATP | Interconversion | Central to cellular energy storage and transfer. wikipedia.org | Tracing the rate of phosphorylation and dephosphorylation to study energy metabolism. |

| AMP | Interconversion | Part of the adenylate pool, regulated by adenylate kinase. | Monitoring the equilibrium of the adenylate kinase reaction. |

| P2Y Receptors | Agonist Binding | Initiation of purinergic signaling pathways, e.g., platelet activation. nih.gov | Quantifying receptor binding affinity and activation dynamics. |

| Ectonucleotidases | Substrate | Termination of ADP signaling and production of adenosine. mdpi.com | Measuring the rate of extracellular ADP degradation and flux towards adenosine production. |

Biosynthetic Pathways and Regulation of this compound Precursors

The synthesis of Adenosine 5'-diphosphate (ADP) relies on the de novo or salvage pathways for purine nucleotide biosynthesis. The use of stable isotope-labeled precursors has been fundamental to elucidating these complex pathways and their regulation. peoi.net The de novo pathway, primarily active in the liver, builds the purine ring of inosinate (IMP), the precursor to both AMP and GMP, from simpler molecules. basicmedicalkey.com

Isotopic labeling experiments using 15N- and 13C-labeled compounds have precisely mapped the atomic origins of the purine ring. peoi.net The nitrogen atoms are supplied by specific amino acids:

N1 is derived from the amino group of Aspartate.

N3 and N9 are derived from the amide group of Glutamine.

N7 is derived from the amino group of Glycine.

Modern metabolic flux analysis leverages this knowledge by supplying cells with precursors such as [¹⁵N]-glycine, [¹⁵N-(amide)]-glutamine, or [¹³C₂, ¹⁵N]-glycine to trace their incorporation into the purine nucleotide pool, which includes IMP, AMP, ADP, and ATP. aacrjournals.orgnih.govnih.gov This allows for the quantitative measurement of de novo purine synthesis rates under various physiological and pathological conditions. nih.govnih.gov

The regulation of purine biosynthesis is a tightly controlled process to ensure an adequate supply of nucleotides while preventing wasteful overproduction. egyankosh.ac.in

Feedback Inhibition: The first committed step in the de novo pathway is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, catalyzed by glutamine-PRPP amidotransferase. This enzyme is allosterically inhibited by the end-products of the pathway, including AMP, GMP, and IMP. egyankosh.ac.in

Substrate Availability: The pathway is also regulated by the availability of its numerous substrates, including ATP, which is consumed in several steps. egyankosh.ac.in For example, the activity of succinate (B1194679) dehydrogenase (SDH) has been shown to be necessary to maintain optimal de novo purine synthesis. nih.gov

Metabolic Channeling: The enzymes of the de novo pathway can assemble into a multi-enzyme complex called the "purinosome." The formation of this complex is thought to increase the efficiency of the pathway by channeling the metabolic intermediates between enzymes. nih.gov Studies have shown that conditions promoting purinosome assembly lead to an increased rate of de novo IMP biosynthesis. nih.govnih.gov

The table below details the key precursors for the de novo synthesis of the adenine ring and how 15N-labeling is used to study the pathway.

| Atom(s) in Purine Ring | Precursor Molecule | Form of Isotopic Label Used in Research |

| N1 | Aspartate | [15N]Aspartate |

| N3, N9 | Glutamine | [15N-amide]Glutamine researchgate.net |

| N7, C4, C5 | Glycine | [15N]Glycine, [13C₂, 15N]Glycine aacrjournals.orgnih.gov |

| C2, C8 | Formate (from THF) | [13C]Formate |

| C6 | CO₂ | [13C]Bicarbonate |

By tracing the incorporation of 15N from these precursors into the final ADP molecule, researchers can gain a dynamic and quantitative understanding of how purine biosynthesis is regulated in response to cellular signals, nutrient availability, and disease states. researchgate.netembopress.org

Computational and Theoretical Frameworks Complementing Adenosine 5 Diphosphate 15n5 Research

Molecular Dynamics Simulations of Adenosine (B11128) 5'-Diphosphate-15N5 and Its Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For ADP-15N5, MD simulations offer insights into its conformational dynamics and its specific interactions with biological macromolecules, such as enzymes (e.g., kinases) and receptors (e.g., P2Y purinergic receptors). scispace.com

In a typical MD simulation, a system containing ADP-15N5 and its binding partner (e.g., a protein) solvated in water is constructed. The forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the trajectory of every atom in the system. While the isotopic labeling with 15N does not significantly alter the classical force fields used in standard MD, the simulations provide a detailed theoretical counterpart to experimental studies, like NMR, where the 15N label is crucial.

MD simulations can reveal:

Binding Modes: Predicting the most stable orientation of ADP-15N5 within a protein's binding pocket.

Conformational Changes: Observing how both ADP-15N5 and the protein change shape upon binding.

Interaction Networks: Identifying key amino acid residues that form hydrogen bonds, ionic interactions, or van der Waals contacts with the nucleotide. scispace.com

Binding Free Energy: Calculating the energetic favorability of the binding process, which can be decomposed into contributions from different types of interactions.

These simulations provide a dynamic, atomic-level view that complements the static or averaged information from experimental methods.

Table 1: Illustrative Binding Free Energy Contributions from an MD Simulation of ADP Binding to a Kinase

| Energy Component | Calculated Contribution (kcal/mol) | Key Interacting Moieties |

| Van der Waals Energy | -45.5 | Adenine (B156593) ring with hydrophobic residues |

| Electrostatic Energy | -80.2 | Phosphate (B84403) groups with basic residues (Arg, Lys) |

| Polar Solvation Energy | +95.8 | Desolvation penalty for charged groups |

| Nonpolar Solvation Energy | -5.1 | Burial of nonpolar surface area |

| Total Binding Free Energy | -35.0 | Overall favorable interaction |

Quantum Mechanical Calculations for Isotopic Effects and Tautomeric Equilibria

Quantum mechanical (QM) calculations provide a more fundamental description of molecular systems by solving approximations to the Schrödinger equation. This approach is essential for studying phenomena where the discrete nature of electrons and atomic nuclei is important, such as isotopic effects and tautomerism.

Isotopic Effects: The substitution of five 14N atoms with heavier 15N atoms in ADP-15N5 results in a subtle change in the mass of the molecule. QM methods can precisely calculate the resulting changes in vibrational frequencies of the N-H and C-N bonds. This, in turn, allows for the prediction of kinetic isotope effects (KIEs), which are the changes in the rate of a chemical reaction upon isotopic substitution. escholarship.org Calculating the KIE for enzyme-catalyzed reactions involving ADP, such as phosphorylation or hydrolysis, can help elucidate the reaction mechanism by determining whether a bond to a nitrogen atom is broken or formed in the rate-determining step. osti.gov

Tautomeric Equilibria: The adenine base of ADP can exist in different isomeric forms called tautomers, most commonly the amino and the less stable imino form. researchgate.netnih.gov These tautomers differ in the location of a proton and a double bond. The relative stability and population of these tautomers can be influenced by the molecular environment. researchgate.net QM calculations, using methods like Density Functional Theory (DFT), can accurately predict the energy differences between these tautomers in the gas phase or in solution. researchgate.net This is biologically significant because the rare imino tautomer can alter the hydrogen bonding patterns of the adenine base, potentially impacting molecular recognition processes. researchgate.net

Table 2: Example of Relative Energies for Adenine Tautomers Calculated via Quantum Mechanics

| Tautomer Form | Computational Method | Relative Energy (kcal/mol) in Aqueous Solution | Predicted Equilibrium Population |

| Amino (Canonical) | DFT (B3LYP/6-31G) | 0.00 | >99.9% |

| Imino (N1-H) | DFT (B3LYP/6-31G) | +5.8 | <0.01% |

| Imino (N3-H) | DFT (B3LYP/6-31G*) | +6.2 | <0.01% |

Integration of Experimental Isotopic Data with Metabolic Network Models

One of the primary applications of ADP-15N5 is in metabolic flux analysis (MFA). medchemexpress.com In these experiments, cells or organisms are supplied with a 15N-labeled nutrient (e.g., 15N-ammonia or 15N-amino acids). The 15N isotope is incorporated into the cellular nitrogen pool and subsequently into nitrogen-containing metabolites, including the purine (B94841) ring of ADP. plos.org

After a period of labeling, the distribution of 15N within ADP and other metabolites is measured using mass spectrometry. nih.gov This experimental isotopic data is then integrated into large-scale, computer-based metabolic network models. nih.govfrontiersin.org These models consist of the known biochemical reactions within a cell. By using the measured 15N labeling patterns as constraints, the models can solve for the unknown rates, or fluxes, of the reactions throughout the metabolic network. nih.gov

This integrated approach allows researchers to:

Quantify Metabolic Fluxes: Determine the in vivo rates of pathways involved in nucleotide synthesis, energy metabolism, and nitrogen assimilation. nih.gov

Trace Nitrogen Fate: Follow the path of nitrogen atoms from uptake to their incorporation into various biomolecules. oup.com

Identify Metabolic Bottlenecks: Pinpoint reactions that limit the production of important compounds.

Understand Cellular Regulation: Analyze how metabolic pathways are rewired in response to genetic or environmental changes. frontiersin.org

The integration of experimental data from tracers like ADP-15N5 with computational network models provides a systems-level understanding of metabolism that is critical for fields ranging from biotechnology to biomedical research.

Future Directions and Emerging Research Avenues for Adenosine 5 Diphosphate 15n5

Expansion to In Vivo Isotopic Tracing and Imaging Methodologies

The application of ¹⁵N₅-ADP in living organisms (in vivo) represents a significant frontier in understanding dynamic biochemical processes. Current methodologies in metabolic flux analysis (MFA) heavily rely on ¹³C-labeled tracers, but the integration of ¹⁵N-labeled compounds like ¹⁵N₅-ADP allows for the simultaneous tracing of nitrogen and carbon pathways. rsc.orgcreative-proteomics.com This dual-labeling approach provides a more comprehensive picture of cellular metabolism, particularly in amino acid and nucleotide synthesis. rsc.org

Future research will focus on expanding the use of ¹⁵N₅-ADP in conjunction with advanced imaging techniques. One such promising method is Multi-Isotope Imaging Mass Spectrometry (MIMS), which can visualize the distribution of stable isotopes within tissues and even individual cells with high spatial resolution. nih.govharvard.edu By administering ¹⁵N₅-ADP, researchers could directly map the anatomical and subcellular locations of ADP metabolism, identifying tissues with high energy demand or dysfunctional nucleotide salvage pathways. For instance, studies have successfully used ¹⁵N-labeled thymidine (B127349) to track cell division in vivo, demonstrating the power of MIMS to follow the fate of labeled nucleotides. harvard.edu Applying this concept to ¹⁵N₅-ADP could provide unprecedented insights into processes like platelet activation, muscle contraction, and neurotransmission where ADP plays a pivotal role. sigmaaldrich.comwikipedia.org

| Research Area | Technique | Potential Application of ¹⁵N₅-ADP | Key Findings from Related Research |

| Metabolic Flux Analysis (MFA) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Quantifying nitrogen flow in nucleotide and amino acid metabolism. rsc.orgcreative-proteomics.com | ¹⁵N labeling reveals process-specific gross nitrogen transformations in complex systems. nih.gov |

| Cell Division Studies | Multi-Isotope Imaging Mass Spectrometry (MIMS) | Tracing the incorporation of ADP into newly synthesized DNA during cell replication. | ¹⁵N-thymidine serves as a "gold standard" to identify dividing cells with high spatial resolution in tissues. harvard.edu |

| Energy Metabolism Imaging | MIMS, NanoSIMS | Visualizing regions of high ADP concentration or turnover, indicating sites of active energy consumption. | Deuterated water and ¹⁵N-thymidine can be used concurrently to quantify cell division and metabolic activity. harvard.edu |

Development of Novel Biosensors and Probes Incorporating Adenosine (B11128) 5'-Diphosphate-15N5

The unique spectral properties of ¹⁵N₅-ADP make it an ideal component for the development of next-generation biosensors and molecular probes. medchemexpress.commedchemexpress.eu Current optical biosensors for ATP, a closely related nucleotide, often rely on enzymatic reactions that produce a detectable signal, such as a change in oxygen concentration. nih.gov A similar principle could be applied to create a specific sensor for ADP.

A promising avenue involves designing Förster Resonance Energy Transfer (FRET)-based probes. Such a probe might consist of a protein that specifically binds ADP, flanked by two fluorescent proteins. The binding of ADP would induce a conformational change in the protein, altering the distance between the fluorophores and thus changing the FRET signal. By calibrating this system with known concentrations of ¹⁵N₅-ADP, these probes could be used for the precise quantification of ADP in real-time within living cells.

Furthermore, ¹⁵N₅-ADP itself can be used as a probe in Nuclear Magnetic Resonance (NMR) spectroscopy studies. portlandpress.comresearchgate.net NMR is a powerful technique for studying molecular structure, dynamics, and interactions. biorxiv.org By introducing ¹⁵N labels, researchers can simplify complex spectra and focus on the signals from the labeled molecule and its binding partners. portlandpress.com This allows for detailed characterization of the interactions between ADP and its target proteins, such as kinases and P2Y receptors, which is crucial for drug development. sigmaaldrich.comnih.gov

| Probe/Sensor Type | Technology | Principle of Operation | Advantage of using ¹⁵N₅-ADP |

| Enzymatic Biosensor | Optical (e.g., Fluorescence) | Enzymes like glycerol (B35011) kinase and oxidase react with ADP, consuming oxygen and changing the fluorescence of a reporter dye. nih.gov | Allows for specific detection and quantification, distinguishing it from ATP and AMP. |

| FRET-Based Probe | Förster Resonance Energy Transfer | ADP binding to a specific protein causes a conformational change, altering the FRET signal between two attached fluorophores. | Enables real-time visualization and measurement of ADP dynamics inside living cells. |

| NMR Probe | Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹⁵N label provides unique signals that can be used to study the structure and dynamics of ADP and its complexes with proteins. portlandpress.combiorxiv.org | Facilitates resonance assignment and allows for detailed analysis of specific molecular interactions. researchgate.net |

Advanced Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including proteomics, metabolomics, and transcriptomics. thermofisher.com Stable isotope labeling is a cornerstone of these approaches, particularly in quantitative proteomics and metabolomics. nih.govresearchgate.net ¹⁵N₅-ADP is set to play a significant role in these multi-omics studies by providing a specific tracer for the purine (B94841) nucleotide pool.

In metabolomics, ¹⁵N₅-ADP can be used in stable isotope tracing experiments to map the flow of nitrogen atoms through the intricate network of metabolic pathways. rsc.org By tracking the incorporation of ¹⁵N from ¹⁵N₅-ADP into other molecules like ATP, GTP, and amino acids, researchers can quantify the flux through pathways like the purine salvage pathway and transamination reactions. rsc.orgmycompounddiscoverer.com

In proteomics, methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) use labeled amino acids to compare protein abundance between different cell populations. thermofisher.com While ¹⁵N₅-ADP is not directly incorporated into proteins, its metabolic products are. The nitrogen from the adenine (B156593) ring can be transferred to amino acids, which are then used for protein synthesis. By combining ¹⁵N₅-ADP tracing with proteomic analysis, it becomes possible to link changes in nucleotide metabolism directly to alterations in the proteome, offering a more integrated view of cellular regulation. This multi-omics approach is crucial for understanding complex diseases where energy metabolism is dysregulated. univie.ac.atotsuka.co.jp

| Omics Field | Application of ¹⁵N₅-ADP | Information Gained |

| Metabolomics | Nitrogen flux analysis. rsc.org | Quantitative data on the activity of nucleotide synthesis and degradation pathways. |

| Proteomics | Tracing nitrogen flow from nucleotides to amino acids. | Linking the nucleotide pool status to protein synthesis and turnover rates. |

| Multi-Omics Integration | Combined analysis of metabolome and proteome after ¹⁵N₅-ADP labeling. thermofisher.com | A holistic view of how cellular signaling and energy state (reflected by ADP levels) regulate gene expression and protein function. |

Potential for Advancing Isotopic Labeling Strategies for Other Biologically Relevant Molecules

The development and application of ¹⁵N₅-ADP contribute to the broader field of isotopic labeling by refining the synthetic and analytical techniques required for complex, site-specifically labeled molecules. The methodologies established for synthesizing ¹⁵N₅-ADP can be adapted to create a wider array of ¹⁵N-labeled nucleotides, such as ¹⁵N-labeled GDP, CDP, and UDP, as well as their triphosphate and monophosphate counterparts. medchemexpress.commedchemexpress.com

This expansion of the isotopic labeling toolkit is critical for NMR and MS-based research. Different labeled nucleotides allow researchers to probe a wider range of enzymatic reactions and cellular processes with high specificity. For example, uniformly ¹⁵N-labeled proteins are often used in NMR studies, but the resulting spectra can be crowded and difficult to interpret for large proteins. portlandpress.com Segmental or residue-specific labeling, where only certain parts of a molecule or specific types of amino acids are labeled, can simplify these spectra dramatically. researchgate.netutoronto.ca The ability to produce a variety of specifically labeled building blocks, like ¹⁵N₅-ADP, is essential for these advanced strategies. oup.comisotope.com

Moreover, the successful use of ¹⁵N₅-ADP in tracing studies encourages the development of molecules with multiple types of isotopic labels (e.g., ¹³C and ¹⁵N). rsc.orgmycompounddiscoverer.com Such multi-labeled compounds provide even more detailed information, allowing for the simultaneous tracking of different atoms through metabolic networks and providing tighter constraints for metabolic flux models. rsc.org

| Labeling Strategy | Description | Contribution from ¹⁵N₅-ADP Research |

| Uniform Labeling | All atoms of a specific element (e.g., nitrogen) in a molecule are replaced with their stable isotope. portlandpress.com | Provides foundational methods for synthesizing ¹⁵N-enriched precursors. |

| Selective/Residue-Specific Labeling | Only specific residues or parts of a biomolecule are isotopically labeled. utoronto.ca | The synthesis of ¹⁵N₅-ADP serves as a template for creating other specific labeled building blocks (e.g., other nucleotides). |

| Segmental Labeling | A specific segment or domain of a large biomolecule is labeled. researchgate.net | Advances the toolkit of labeled components available for enzymatic or chemical ligation. |

| Multi-Isotope Labeling | Molecules are labeled with more than one type of stable isotope (e.g., ¹³C and ¹⁵N). rsc.orgmedchemexpress.com | Paves the way for dual-tracing experiments to build more comprehensive metabolic models. |

Q & A

Q. What are the primary applications of Adenosine 5'-Diphosphate-15N5 in metabolic studies?

this compound is a stable isotope-labeled analog of ADP used to trace nucleotide turnover in metabolic pathways, such as ATP/ADP cycling in mitochondria or kinase/phosphatase assays. Its 15N5 labeling enables precise quantification via mass spectrometry (MS), minimizing interference from endogenous ADP in cellular extracts. Researchers employ it to study energy metabolism, substrate-level phosphorylation, and enzyme kinetics (e.g., ATPase activity) .

Q. How should this compound be stored and handled to maintain stability?

The compound should be stored at ≤–20°C in a desiccated environment to prevent hydrolysis of the diphosphate group. Avoid repeated freeze-thaw cycles and exposure to high humidity. Handling should occur in a controlled lab setting with inert gas purging (e.g., argon) during aliquoting to minimize oxidative degradation .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS (HILIC-MS/MS) is preferred due to its ability to resolve polar nucleotides. A validated protocol involves sample deproteinization with cold methanol, followed by HILIC separation using a zwitterionic column (e.g., SeQuant ZIC-pHILIC) and detection via positive-ion electrospray MS with 15N5-specific ion transitions .

Advanced Research Questions

Q. How can isotopic interference be minimized when using this compound in complex biological matrices?

Isotopic purity (typically >96% for 15N5-labeled compounds) must be verified via high-resolution MS before use. To avoid cross-talk with endogenous ADP, calibrate MS detectors using synthetic 15N5 standards and apply isotope dilution analysis. For enzyme assays, pre-incubate reaction mixtures with unlabeled ADP to saturate nonspecific binding sites before introducing the labeled analog .

Q. What experimental controls are critical for kinetic studies involving this compound in ATPase assays?

Include (1) a no-enzyme control to assess non-enzymatic hydrolysis, (2) a cold chase (excess unlabeled ADP) to confirm reaction linearity, and (3) a kinetic isotope effect (KIE) control using unlabeled ADP to verify that 15N labeling does not alter enzyme binding or catalysis. Data should be normalized to protein concentration and validated via Michaelis-Menten plots .

Q. How can researchers resolve discrepancies between colorimetric and MS-based quantification of this compound?

Colorimetric assays (e.g., malachite green for inorganic phosphate) may overestimate ADP due to interference from other phosphates. Cross-validate results using HILIC-MS/MS and perform spike-recovery experiments with known 15N5-ADP concentrations. Adjust for matrix effects by comparing standard curves prepared in buffer vs. biological extract .

Q. What strategies optimize the synthesis of this compound with high isotopic enrichment?

A practical synthesis involves H-phosphonate chemistry, where 15N5-labeled adenosine is reacted with phosphorous trichloride followed by oxidation. Purification via anion-exchange chromatography (e.g., DEAE Sephadex) ensures removal of unreacted precursors. Confirm isotopic integrity using 31P NMR and LC-MS, targeting a purity threshold of ≥95% .

Data Interpretation and Contradiction Analysis

Q. How should researchers address inconsistent results in ADP-15N5 tracing studies across different cell lines?

Variability may arise from differences in cell permeability, nucleotidase activity, or mitochondrial density. Normalize data to cell count, ATP/ADP ratios, and mitochondrial content (e.g., citrate synthase activity). Use siRNA knockdown of ectonucleotidases (e.g., CD39) to isolate intracellular ADP dynamics .

Q. Why might this compound yield lower signal-to-noise ratios in certain MS setups?

Ion suppression from co-eluting metabolites (e.g., AMP or ATP) can reduce sensitivity. Optimize chromatographic separation by adjusting mobile phase pH (e.g., ammonium acetate at pH 6.8) or employ differential ion mobility spectrometry (DMS) to enhance selectivity for 15N5-ADP .

Methodological Best Practices

Q. What protocols ensure reliable use of this compound in in vivo tracing experiments?

Administer the compound via controlled perfusion or microinjection to maintain physiological relevance. Terminate experiments rapidly (e.g., freeze-clamping) to arrest metabolism. Quantify 15N5 incorporation into downstream metabolites (e.g., ATP-15N5) using LC-MS/MS, and correct for natural isotope abundance with software tools like IsoCor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.